molecular formula C11H11NO B2432002 4,5-dimethyl-1H-indole-2-carbaldehyde CAS No. 58518-55-1

4,5-dimethyl-1H-indole-2-carbaldehyde

Cat. No.: B2432002
CAS No.: 58518-55-1
M. Wt: 173.215
InChI Key: QEBPEMKFXKLTMH-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure Indole derivatives are significant in various fields due to their biological and pharmacological activities

Future Directions

The future directions of research on 4,5-dimethyl-1H-indole-2-carbaldehyde could involve exploring its potential biological activities and therapeutic possibilities . Additionally, its role in multicomponent reactions could be further exploited in the assembly of pharmaceutically interesting scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1H-indole-2-carbaldehyde typically involves the reaction of appropriate substituted anilines with aldehydes under acidic or basic conditions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with aldehydes or ketones in the presence of an acid catalyst . Another approach involves the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethyl-1H-indole-2-carbaldehyde is unique due to its dual methyl substitution, which can influence its chemical reactivity and biological activity. This distinct substitution pattern can lead to different pharmacological profiles and applications compared to its analogs .

Properties

IUPAC Name

4,5-dimethyl-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-11-10(8(7)2)5-9(6-13)12-11/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBPEMKFXKLTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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